molecular formula C14H13N3O2 B2909898 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile CAS No. 341967-02-0

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile

Cat. No.: B2909898
CAS No.: 341967-02-0
M. Wt: 255.277
InChI Key: XIRWSOHPCQCHDG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile is an organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a methoxy group at the 4-position of the nicotinonitrile ring and another methoxy group attached to the aniline moiety.

Preparation Methods

The synthesis of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with 2-chloronicotinonitrile under specific conditions to form the desired product . The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Chemical Reactions Analysis

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-Methoxy-2-(4-methoxyanilino)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-2-(4-methoxyanilino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-18-11-5-3-10(4-6-11)17-14-12(9-15)13(19-2)7-8-16-14/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWSOHPCQCHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=C2C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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